![molecular formula C12H9F3N2 B1319456 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine CAS No. 893738-30-2](/img/structure/B1319456.png)
5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine
Overview
Description
5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 2 and a 4-(trifluoromethyl)phenyl group at position 4. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this scaffold attractive for pharmaceutical and agrochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The unique structural characteristics of 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine make it a promising candidate in drug discovery. The trifluoromethyl group enhances the compound's biological activity and stability, which is critical for developing effective pharmaceuticals.
Drug Discovery and Development
- Lead Compound Potential : The compound's structure suggests potential as a lead compound in the synthesis of new drugs. Its derivatives have been explored for their ability to modulate biological pathways, particularly in the treatment of cancer and neurological disorders.
- FDA-Approved Drugs : Trifluoromethyl-containing compounds have been associated with various FDA-approved drugs. For instance, the incorporation of trifluoromethyl groups has been shown to increase the potency of drugs targeting serotonin receptors and reverse transcriptase enzymes .
Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For example, certain modifications of trifluoromethylpyridines have demonstrated enhanced inhibitory activity against various cancer cell lines, including leukemia and non-small cell lung cancer .
Agrochemical Applications
The compound is also being investigated for its role in agrochemicals, particularly as an active ingredient in pesticides.
Crop Protection
- Pesticide Development : Trifluoromethylpyridine derivatives are utilized in developing effective pesticides. They have been shown to possess insecticidal properties that protect crops from pests while minimizing environmental impact .
- Market Approval : Several agrochemicals containing trifluoromethylpyridine moieties have received market approval, indicating their efficacy and safety in agricultural applications .
A recent study documented the synthesis of various trifluoromethylpyridine derivatives and their biological activities against cancer cell lines. The findings indicated that modifications to the pyridine core significantly influenced anticancer potency, with some derivatives demonstrating IC50 values lower than established chemotherapeutics .
Environmental Impact Studies
Research on the environmental impact of trifluoromethyl-containing pesticides has shown that these compounds can effectively control pest populations without causing significant harm to non-target species. This aspect is crucial for sustainable agricultural practices and environmental conservation .
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and functional group modifications among 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine and related compounds:
Compound Name | Core Structure | Substituents | Key Functional Groups |
---|---|---|---|
This compound | Pyridine | -NH₂ at C2; 4-CF₃-phenyl at C5 | Amino, trifluoromethyl |
Fluazinam (3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine) | Pyridine | -Cl at C3; 3-Cl-2,6-dinitro-4-CF₃-phenyl at C5 | Chloro, nitro, trifluoromethyl |
UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] | Pyridine | Piperazine-linked 4-CF₃-phenyl; ethanone backbone | Piperazine, ketone, trifluoromethyl |
5-(2-Chlorophenyl)-6-(trifluoromethyl)-2-pyridinamine | Pyridine | -NH₂ at C2; 2-Cl-phenyl at C5; -CF₃ at C6 | Chloro, trifluoromethyl |
5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine | Pyridine | Morpholine-substituted pyrimidine at C5; -CF₃ at C4 | Morpholine, trifluoromethyl |
5-(4-Methoxyphenyl)pyrimidin-2-amine | Pyrimidine | -NH₂ at C2; 4-OCH₃-phenyl at C5 | Methoxy |
Pharmacological and Functional Differences
- Fluazinam : A phenyl-pyridinamine fungicide with dual chloro and nitro groups enhancing electron-withdrawing effects, improving antifungal activity. Registered for agricultural use against pathogens like Botrytis cinerea .
- UDO and UDD: Non-azolic CYP51 inhibitors effective against Trypanosoma cruzi (Chagas disease). The piperazine and ethanone moieties contribute to target binding and pharmacokinetic stability .
- 5-(4-Methoxyphenyl)pyrimidin-2-amine : The pyrimidine core and methoxy group reduce lipophilicity compared to trifluoromethyl derivatives, likely impacting membrane permeability .
Physicochemical Properties
While exact data (e.g., logP, solubility) are unavailable in the evidence, trends can be inferred:
- Trifluoromethyl groups increase molecular weight and lipophilicity (e.g., Fluazinam: MW 535.4 vs. target compound ~245.2).
- Nitro and chloro groups in Fluazinam contribute to higher density and reactivity, whereas morpholine in ’s compound enhances water solubility .
Challenges and Opportunities
- Synthetic Complexity : Fluazinam’s nitro and chloro groups require multi-step synthesis, increasing production costs .
- Bioavailability : Trifluoromethyl groups improve metabolic stability but may reduce aqueous solubility, necessitating formulation optimization.
- Selectivity: Minor structural changes (e.g., substitution position on pyridine) significantly alter biological activity, highlighting the need for precise structure-activity relationship (SAR) studies .
Biological Activity
5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine, a compound characterized by its trifluoromethyl group and pyridine structure, has garnered attention due to its potential biological activities. This article synthesizes current research findings, including chemical properties, mechanisms of action, and biological effects, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN
- CAS Number : 893738-30-2
The trifluoromethyl group (-CF) is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed:
- Receptor Binding : The compound may act as a ligand for various receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, which can alter cellular functions.
- Signal Transduction Modulation : By modulating signaling pathways, the compound can affect cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, studies have shown that similar trifluoromethyl-substituted compounds can inhibit cancer cell growth by targeting specific kinases involved in tumor progression .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A study highlighted that derivatives with a trifluoromethyl group demonstrated increased potency against various bacterial strains compared to their non-fluorinated counterparts .
Case Studies
- Inhibition of c-KIT Kinase :
- Antimicrobial Efficacy :
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine, and what are their mechanistic considerations?
- Methodological Answer : The synthesis typically involves cross-coupling reactions. A key route uses Sonogashira coupling between a halogenated pyridinamine precursor and a trifluoromethylphenyl acetylene derivative under palladium catalysis . Alternative methods include nucleophilic aromatic substitution (e.g., replacing halogens on pyridine rings with trifluoromethylphenyl groups) . Mechanistically, the trifluoromethyl group's electron-withdrawing nature requires optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) to enhance yields .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS) , and X-ray crystallography . For example, ¹⁹F NMR is essential to verify trifluoromethyl group integrity, while X-ray diffraction resolves substituent positions on the pyridine ring . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What are the key physicochemical properties influencing its reactivity and stability?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability but introduces steric hindrance. The compound’s pKa (~4.5–5.5 for the pyridinamine NH₂ group) affects solubility in aqueous buffers. Stability studies under varying pH (2–9) and thermal stress (40–80°C) are recommended to identify degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent concentrations). To address this:
- Standardize assays using positive controls (e.g., known kinase inhibitors for enzyme studies).
- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Re-evaluate purity (>95% by HPLC) and confirm stereochemical integrity if applicable .
Q. What strategies optimize yield in large-scale synthesis while minimizing by-products?
- Methodological Answer :
- Catalyst screening : Use Pd/XPhos systems for efficient cross-coupling .
- Solvent optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce waste .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like dehalogenation .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform docking studies (AutoDock Vina) to predict binding to targets (e.g., kinases or GPCRs).
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with activity .
- Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability .
Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?
- Methodological Answer :
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(16)17-7-9/h1-7H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBDUGQRPWLKIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
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